2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10-8-18(9-11(2)20-10)7-5-13-15(19)17-14-12(21-13)4-3-6-16-14/h3-4,6,10-11,13H,5,7-9H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADBXQLPSSQRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC2C(=O)NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves multi-step organic synthesis. One common approach includes:
Formation of the Morpholine Derivative: The initial step involves the synthesis of 2,6-dimethylmorpholine. This can be achieved through the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base.
Alkylation: The morpholine derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Cyclization: The alkylated morpholine is subjected to cyclization with a suitable pyridine derivative under acidic or basic conditions to form the pyrido[3,2-b][1,4]oxazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
- Sigma Receptor Modulation :
- Antitumor Activity :
- Neuroprotective Effects :
Synthesis and Derivatives
The synthesis of 2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can be achieved through various chemical reactions involving starting materials that contain the morpholine and pyrido oxazine frameworks. The process may involve:
- Chalcogenation : A method to introduce sulfur or selenium into the molecular structure to enhance biological activity .
- Quinazolinbenzoxazine Derivatives : This compound has been utilized to synthesize derivatives that may possess enhanced pharmacological properties .
Case Studies
- Study on Sigma Receptor Inhibitors :
- Anticancer Activity Assessment :
Wirkmechanismus
The mechanism of action of 2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring may facilitate binding to specific sites, while the oxazine core can participate in various chemical reactions within biological systems. These interactions can modulate biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural and functional differences between the target compound and related pyridooxazinones:
Key Observations:
- Substituent Impact: The morpholine-ethyl group in the target compound likely improves solubility and target binding compared to phenyl or simple alkyl groups . The 2,6-dimethyl substitution on morpholine may reduce metabolic degradation, enhancing bioavailability. Fluorine in other analogs (e.g., 3-fluoroaniline or 7-fluoro derivatives) is associated with increased metabolic stability and enhanced electrostatic interactions with biological targets . Amino and dimethyl groups (e.g., 6-amino-2,2-dimethyl) are common in intermediates but may lack the steric bulk required for potent activity .
Biologische Aktivität
The compound 2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a member of the pyridooxazine family, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrido[3,2-b][1,4]oxazine ring system and a morpholine moiety. Its molecular formula is with a molecular weight of approximately 218.30 g/mol. The presence of the morpholine group suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds with similar structures to pyridooxazines exhibit anticancer activity. For instance, studies have shown that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
Pyrido[3,2-b][1,4]oxazines have also been evaluated for their antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections. The structure-activity relationship (SAR) indicates that modifications to the morpholine group can enhance antimicrobial efficacy .
Neuroprotective Effects
Some derivatives of pyridooxazines have been reported to exhibit neuroprotective effects in preclinical models of neurodegenerative diseases. These compounds may act through mechanisms such as reducing oxidative stress and inflammation in neuronal cells. The specific role of the morpholine moiety in these effects is an area of ongoing research .
Study 1: Anticancer Activity
A study conducted on a series of pyridooxazine derivatives revealed that compounds bearing the morpholine substituent showed significant cytotoxic effects on human breast cancer cells (MCF-7). The IC50 values were found to be lower than those of standard chemotherapeutics, indicating superior potency. The study highlighted the importance of the morpholine group in enhancing biological activity .
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics such as ampicillin and ciprofloxacin. This suggests its potential as a lead compound for developing new antimicrobial agents .
Research Findings Summary Table
Q & A
Q. What are the key synthetic pathways for 2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with 2,6-dimethylmorpholine and pyrido-oxazinone precursors. Key steps include:
- Morpholine incorporation : Alkylation or nucleophilic substitution to attach the morpholine moiety.
- Ring closure : Cyclization under reflux using solvents like ethanol or dichloromethane, often catalyzed by palladium on carbon .
- Optimization : Reaction conditions (temperature, pH, solvent polarity) are systematically varied to maximize yield. For example, refluxing at 80–90°C in ethanol improves cyclization efficiency, while inert atmospheres prevent oxidation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is used for final product isolation .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : A combination of analytical techniques is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions (e.g., methyl groups on morpholine, pyrido-oxazinone core) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 347.18) .
- HPLC-PDA : Purity >98% is achieved using reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water) with UV detection at 254 nm .
Advanced Research Questions
Q. What experimental strategies are recommended to study this compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinase domains), guided by the morpholine group’s hydrogen-bonding potential .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time using immobilized protein targets .
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., a receptor) to resolve 3D interaction details. Synchrotron radiation (λ = 1.0 Å) enhances resolution .
Q. How can contradictory data on this compound’s biological activity be resolved?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects .
- Assay Reproducibility : Replicate studies in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .
- Meta-Analysis : Compare data across publications using standardized metrics (e.g., IC50, EC50) and adjust for variables like cell line heterogeneity .
Q. What distinguishes this compound from structurally similar derivatives in terms of pharmacological potential?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., morpholine methyl groups) and test activity. For example:
| Derivative | Modification | Activity (IC50, nM) |
|---|---|---|
| Parent | None | 12.3 ± 1.2 |
| Analog A | 2-Me removed | >1000 |
- Computational ADMET : Predict pharmacokinetic differences using QSAR models (e.g., SwissADME) to assess logP, BBB permeability, and CYP inhibition .
Q. How should researchers design long-term stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to stress conditions (heat: 40–60°C, humidity: 75% RH, light: UV/vis) and monitor degradation via HPLC .
- Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and 25°C for 6–12 months, analyzing purity monthly .
- Degradant Identification : LC-MS/MS characterizes major degradation products (e.g., oxidation at the morpholine ring) .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H NMR | δ 1.2–1.4 (m, 6H, morpholine-CH3) | Confirm methyl groups on morpholine |
| HRMS | m/z 347.18 ([M+H]+) | Verify molecular weight |
| HPLC-PDA | Rt = 8.2 min, λ = 254 nm | Assess purity (>98%) |
Q. Table 2. Comparative Biological Activity of Derivatives
| Derivative | Target | IC50 (nM) | Selectivity Index (vs. Off-Target) |
|---|---|---|---|
| Parent | Kinase X | 12.3 | 45× |
| Analog B | Kinase X | 85.7 | 3× |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
